N-Pyridin-3-yl-succinamic acid - 25604-13-1

N-Pyridin-3-yl-succinamic acid

Catalog Number: EVT-291576
CAS Number: 25604-13-1
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug Discovery: The succinamic acid moiety could provide interesting pharmacological properties and serve as a building block for further derivatization. Analogous to compounds like AMG 487 [], it could potentially interact with targets like chemokine receptors or enzymes involved in inflammatory processes.
  • Metal-Organic Frameworks: The presence of both pyridine and carboxylic acid functional groups in N-Pyridin-3-yl-succinamic acid makes it a potential ligand for constructing MOFs. Similar to complexes described in several abstracts [, , , ], such MOFs could have applications in catalysis, gas storage, or sensing.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

    Compound Description: AM103 is a potent and selective leukotriene synthesis inhibitor. It acts by inhibiting 5-lipoxygenase-activating protein (FLAP), a key protein involved in the synthesis of leukotrienes. This compound has shown efficacy in preclinical models of asthma. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans due to an inhibitory metabolite. []

    Relevance: Similar to AM103, AMG 487 highlights the significance of pyridine rings in medicinal chemistry. Both AMG 487 and N-Pyridin-3-yl-succinamic acid contain a pyridine ring, although their overall structures differ substantially. AMG 487 is a significantly more complex molecule featuring a pyridopyrimidine core and other functional groups like amide, ether, and trifluoromethoxy. []

    Compound Description: LAS38096 is a potent and selective A2B adenosine receptor antagonist. It exhibits good selectivity over other adenosine receptor subtypes and has a favorable pharmacokinetic profile in preclinical studies. []

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

    Compound Description: ICA-27243 is a selective activator of KCNQ2/Q3 potassium channels, which are involved in regulating neuronal excitability. This compound has shown anticonvulsant activity in experimental models of epilepsy. []

4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamide

    Compound Description: This compound is a KCNQ2 activator and exhibits anticonvulsant potential. It shares structural similarities with ICA-27243, with a chlorobenzene group replacing the 3,4-difluorobenzene group. []

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

    Compound Description: TL-77 is a styrylsulfonyl methylpyridine with potent in vitro antitumor activity. It shows improved oral bioavailability compared to its analog, ON01910.Na (Rigosertib). TL-77 induces G2/M cell cycle arrest and apoptosis in cancer cells. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

    Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potential for treating acid-related diseases. It inhibits H+,K+-ATPase activity and shows more potent and longer-lasting inhibition of gastric acid secretion compared to proton pump inhibitors. [, , ]

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580)

    Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist. It demonstrates potent antiandrogenic activity in vivo, showing promise as a potential treatment for prostate cancer. []

2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel)

    Compound Description: Perampanel acts as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. It exhibits potent activity in both in vitro and in vivo models, making it a potential therapeutic candidate for epilepsy and other neurological diseases. []

2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol (18F-FHNP)

    Compound Description: 18F-FHNP is a radioligand designed for imaging estrogen receptor β (ERβ) using positron emission tomography (PET). It exhibits nanomolar affinity for ERβ and allows visualization of ERβ-positive tumors in vivo. []

(2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619)

    Compound Description: TC-5619 is a selective agonist of the α7 neuronal nicotinic acetylcholine receptor. This compound has shown positive effects in animal models of cognitive disorders and has been investigated as a potential therapeutic for schizophrenia. []

2-[6-chloro-2-(4-iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide ([11C]CLINME)

    Compound Description: [11C]CLINME is a carbon-11-labeled radioligand designed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). It enables visualization of these receptors in vivo. []

Properties

CAS Number

25604-13-1

Product Name

N-Pyridin-3-yl-succinamic acid

IUPAC Name

4-oxo-4-(pyridin-3-ylamino)butanoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)

InChI Key

CRCDHMGBWOILNF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)O

Synonyms

4-oxo-4-(2-pyridinylamino)butanoic acid
4-oxo-4-(3-pyridinylamino)butanoic acid

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.